molecular formula C12H15BClFO4S B2819425 Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1003575-37-8

Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B2819425
CAS No.: 1003575-37-8
M. Wt: 320.57
InChI Key: CABUIVNSRGQLPD-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a chemical compound with the molecular formula C12H15BClFO4S and a molecular weight of 320.57 g/mol . This compound is characterized by the presence of a benzenesulfonyl chloride group, a fluorine atom, and a dioxaborolane moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves a multi-step process. One common method includes the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with a boronic acid derivative under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Solvents: Organic solvents like THF, dichloromethane, or toluene are commonly used.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Biological Activity

Benzenesulfonyl chloride derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is of particular interest due to its potential applications in anti-inflammatory and antimicrobial therapies. This article discusses the biological activity of this compound based on recent research findings.

Chemical Structure

The compound's structure is characterized by the presence of a benzenesulfonyl group and a 2-fluoro substituent, along with a dioxaborolane moiety. This unique arrangement may contribute to its biological properties.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related compounds through their ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The results indicated that compounds similar to Benzenesulfonyl chloride exhibited significant inhibition of NO secretion. Specifically, the tested compound reduced NO levels to 48.29% compared to the control (68.32% with PDTC), suggesting a potent anti-inflammatory effect .

Antimicrobial Activity

Research on fluoroaryl compounds has shown varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus. Although specific data on the benzenesulfonyl derivative was not provided, related fluoroaryl compounds demonstrated significant inhibition zones and minimum inhibitory concentrations (MICs), indicating that structural modifications can enhance antimicrobial properties .

Case Studies

  • Anti-inflammatory Mechanism :
    • In a study involving LPS-induced inflammation in RAW264.7 cells, the compound's mechanism was explored using ELISA assays to measure NO production. Results showed a marked decrease in inflammatory markers upon treatment with the compound.
    TreatmentNO Production (%)
    Control (PDTC)68.32 ± 2.69
    Compound48.29 ± 0.71
  • Antimicrobial Efficacy :
    • Although direct studies on the benzenesulfonyl derivative were limited, related compounds demonstrated MIC values ranging from 16 µM to 128 µM against S. aureus, highlighting potential for further exploration of this class of compounds in antimicrobial applications .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like fluorine has been shown to enhance biological activity in sulfonamide derivatives. This suggests that modifications to the benzenesulfonyl chloride structure could lead to improved efficacy against inflammatory and infectious diseases.

Properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(15)10(7-8)20(14,16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABUIVNSRGQLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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